molecular formula C17H24ClN3O4 B1211575 Primidolol hydrochloride CAS No. 40778-40-3

Primidolol hydrochloride

Cat. No.: B1211575
CAS No.: 40778-40-3
M. Wt: 369.8 g/mol
InChI Key: OOHOLIQGGQPTLN-UHFFFAOYSA-N
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Description

Primidolol hydrochloride is a chemical compound that functions as an adrenergic receptor antagonist. It exhibits dual activity by blocking both alpha- and beta-adrenergic receptors . This mechanism of action contributes to its observed antihypertensive properties, as demonstrated in clinical studies of patients with moderate hypertension . Research indicates that primidolol can be administered orally and has been shown to significantly decrease blood pressure parameters in human subjects . A long-term carcinogenicity study in mice noted an increased total tumour incidence in female mice at the highest dose, although no specific target organ was identified . Researchers investigating cardiovascular diseases may find this compound useful for exploring the effects of combined alpha and beta-adrenergic blockade. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4.ClH/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23;/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHOLIQGGQPTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67227-55-8 (Parent)
Record name Primidolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4021187
Record name Primidolol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40778-40-3
Record name Primidolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primidolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Primidolol hydrochloride
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Primidolol Hydrochloride

Established Synthetic Pathways and Reaction Mechanisms

The main synthetic pathway can be broken down into the following key steps:

Synthesis of the Amino Alcohol Intermediate: The first major component is an amino alcohol derived from o-cresol (B1677501). The synthesis begins with the formation of an epoxide from o-cresol, a common strategy for creating the propanolamine (B44665) side chain found in many beta-blockers. This epoxide intermediate is then subjected to a ring-opening reaction using ammonia. This nucleophilic attack opens the strained epoxide ring, resulting in the formation of a primary amine, 1-amino-3-(2-methylphenoxy)propan-2-ol. theswissbay.ch The reaction is generally regioselective, with the amine attacking the less hindered carbon of the epoxide.

Synthesis of the Pyrimidinedione Side Chain: The second key fragment is a derivative of a pyrimidone. This component is prepared by alkylating a suitable 5-methyl-pyrimidinedione precursor with a dihaloethane, such as ethylene (B1197577) dibromide. This reaction introduces a reactive halide group at the end of a two-carbon chain attached to one of the nitrogen atoms of the pyrimidinedione ring, creating the intermediate N-(2-bromoethyl)-5-methylpyrimidinedione. theswissbay.ch

Convergent Coupling: The final step involves the alkylation of the amino alcohol intermediate with the pyrimidinedione side-chain halide. The primary amine of the amino alcohol acts as a nucleophile, displacing the bromide from the pyrimidinedione fragment. This coupling reaction forms the complete carbon skeleton of primidolol (B1678104). theswissbay.ch

Salt Formation: To produce Primidolol hydrochloride, the resulting free base is treated with hydrochloric acid. nih.gov This converts the basic amine groups into their hydrochloride salts, which often improves the compound's stability and water solubility.

Table 1: Key Synthetic Intermediates for Primidolol Synthesis

Intermediate Name Structure Role in Synthesis
1-Amino-3-(2-methylphenoxy)propan-2-ol C₁₀H₁₅NO₂ Amino alcohol fragment
N-(2-bromoethyl)-5-methylpyrimidinedione C₇H₉BrN₂O₂ Halide side-chain fragment
o-Cresol C₇H₈O Starting material for the amino alcohol fragment

Strategies for Chemical Modification and Analog Generation

The modification of the primidolol structure is a key strategy in medicinal chemistry to explore structure-activity relationships and develop analogs with altered properties. ebin.pub These modifications can be targeted at various parts of the molecule, including the aromatic ring, the propanolamine side chain, and the pyrimidinedione moiety.

Primidolol possesses a chiral center at the hydroxyl-bearing carbon of the propanolamine side chain. The synthesis described above typically results in a racemic mixture of enantiomers. However, the biological activity of beta-blockers is often stereospecific. The development of methods for the stereoselective synthesis or separation of enantiomers is therefore of significant interest. google.com

Chiral Synthesis: Stereoselective synthesis aims to produce a single enantiomer directly. google.com For molecules like primidolol, this can be achieved by using chiral starting materials or employing chiral catalysts in key steps, such as the formation or ring-opening of the epoxide intermediate. mdpi.com For instance, asymmetric epoxidation methods or the use of chiral amines in the ring-opening step can lead to an enantiomerically enriched product.

Chiral Resolution: An alternative to asymmetric synthesis is the resolution of the racemic mixture. This is commonly achieved using chromatographic techniques. mdpi.com High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful method for separating the enantiomers of beta-blockers. researchgate.net Polysaccharide-based and macrocyclic antibiotic-based CSPs are often successful in resolving such compounds. mdpi.com Another approach is the derivatization of the racemic mixture with a chiral derivatizing reagent (CDR) to form diastereomers, which can then be separated on a standard achiral column. mdpi.comresearchgate.net

Functional group transformations allow for the creation of a wide range of primidolol analogs. These modifications can influence the compound's affinity for adrenergic receptors, its selectivity, and its pharmacokinetic properties. ebin.pubakfarstfransiskusxaverius.ac.id

Aromatic Ring Substitution: Modifying the substituents on the o-cresol ring can impact the molecule's interaction with the receptor binding pocket. Introducing different alkyl or electron-withdrawing/donating groups can fine-tune the electronic and steric properties of the aryloxy portion of the molecule.

Side Chain Modification: The amino group in the propanolamine chain is a key site for derivatization. It can be converted into various amides or carbamates. google.com This strategy is sometimes used to create prodrugs, where the modification is designed to be cleaved in vivo to release the active parent drug. Such derivatization can alter properties like lipid solubility, which may affect absorption and distribution. google.com

Table 2: Examples of Analog Generation Strategies

Strategy Target Site Potential Outcome Reference
Stereoselective Synthesis Propanolamine chiral center Isolate specific enantiomers with potentially higher activity google.com
Chiral Chromatography Propanolamine chiral center Separate racemic mixtures to study individual enantiomers mdpi.com
Amide/Carbamate Formation Side-chain amino group Creation of prodrugs with modified pharmacokinetic profiles google.com

Purity Assessment and Characterization of Synthesized Compounds

The rigorous characterization and purity assessment of synthesized this compound and its analogs are essential to confirm their identity, structure, and quality. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a central technique for assessing the purity of the final compound and monitoring the progress of the synthesis. It is effective for separating the target compound from starting materials, by-products, and degradation products. pmda.go.jp When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying these impurities and for the characterization of metabolites or derivatization products. researchgate.net

Spectroscopic Methods:

Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its fragments, which helps to confirm its identity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure. They confirm the connectivity of atoms and the presence of specific functional groups.

Ultraviolet (UV) Spectroscopy: Can be used for identification purposes, as the aromatic and pyrimidinedione rings in primidolol have characteristic UV absorbance maxima. pmda.go.jp

Other Techniques:

Elemental Analysis: Determines the percentage composition of elements (C, H, N, O, Cl) in the compound, which can be compared to the theoretical values calculated from the molecular formula to support its purity and identity. medkoo.com

Melting Point: A physical property that can be an indicator of purity. A sharp melting point range is characteristic of a pure crystalline compound.

Table 3: Analytical Techniques for Characterization of this compound

Technique Purpose Information Obtained Reference
HPLC Purity Assessment, Assay Quantitative measure of purity and concentration, detection of related substances pmda.go.jp
LC-MS/MS Identification, Characterization Molecular weight and structural information of the compound and its metabolites researchgate.net
NMR Spectroscopy Structure Elucidation Detailed molecular structure, connectivity of atoms -
UV Spectroscopy Identification Characteristic absorbance spectrum pmda.go.jp

Molecular and Cellular Pharmacology of Primidolol Hydrochloride Preclinical Focus

Adrenergic Receptor Interaction Profiles

The primary mechanism of Primidolol (B1678104) hydrochloride involves its binding to adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors (GPCRs) that are the targets of catecholamines like adrenaline and noradrenaline. guidetopharmacology.org The interaction profile of a ligand with these receptors is defined by its affinity for different receptor subtypes and its selectivity, which dictates its specific physiological effects.

Primidolol is classified as a blocker of alpha (α) adrenergic receptors. medchemexpress.com The α-adrenoceptors are divided into two main types, α1 and α2, which are further subdivided into α1A, α1B, α1D, and α2A, α2B, α2C subtypes. guidetopharmacology.orgwikipedia.org To characterize a compound's profile, preclinical studies typically employ radioligand binding assays to determine the affinity (often expressed as a Ki or pKi value) for each subtype. nih.gov These studies utilize cell lines engineered to express a single human adrenoceptor subtype, allowing for precise measurement of how strongly a compound binds to a specific receptor. nih.govnih.gov

Table 1: Illustrative Examples of Alpha-Adrenoceptor Antagonist Affinities This table shows example data for other compounds to illustrate the concept of subtype affinity and is not representative of Primidolol hydrochloride.

Compound Receptor Subtype Affinity (log KD) Selectivity Profile
Doxazosin (B1670899) α1A -8.58 Non-selective
α1B -8.46
α1D -8.33
BMY7378 α1A -6.61 α1D Selective
α1B -6.23
α1D -8.60
SNAP 5089 α1A -8.99 α1A Selective
α1B -5.74
α1D -5.72

Data sourced from a study on various α-adrenoceptor antagonists to demonstrate typical affinity measurements. nih.gov

In addition to its alpha-blocking properties, this compound is also a beta-adrenergic receptor antagonist. medchemexpress.comwikipedia.org Beta (β)-adrenoceptors are categorized into three main subtypes: β1, β2, and β3. guidetopharmacology.org The affinity and selectivity of compounds for these subtypes are critical for their therapeutic action and side-effect profiles. nih.govdrugbank.com For instance, β1-selective antagonists ("cardioselective") primarily target the heart, whereas non-selective antagonists also block β2-receptors in the airways, which can cause bronchospasm. nih.gov

Similar to alpha-receptor studies, the affinity of a compound for each beta-receptor subtype is determined using whole-cell binding studies in cell lines expressing a single human receptor subtype. nih.govdrugbank.com The selectivity is then calculated from these affinity values. For example, the well-known β1-selective antagonist bisoprolol (B1195378) is approximately 14-fold more selective for β1 over β2 receptors. nih.gov In contrast, compounds like propranolol (B1214883) are considered non-selective, though they may show slight selectivity for the β2 subtype. guidetopharmacology.org A 1973 study classified the chemical series to which Primidolol belongs as cardioselective, suggesting a higher affinity for β1-receptors. wikipedia.org

Table 2: Illustrative Examples of Beta-Adrenoceptor Antagonist Affinities This table shows example data for other compounds to illustrate the concept of subtype affinity and is not representative of this compound.

Compound Receptor Subtype Affinity (pKi) Selectivity Ratio (β1 vs β2)
Bisoprolol β1 8.13 14-fold β1 selective
β2 6.99
Atenolol (B1665814) β1 7.03 1.8-fold β1 selective
β2 6.78
Propranolol β1 8.84 3.5-fold β2 selective
β2 9.38
ICI 118551 β1 6.45 550-fold β2 selective
β2 9.19

Data sourced from a comprehensive study on the selectivity of β-adrenoceptor antagonists to demonstrate typical affinity measurements. nih.gov

Beyond affinity, which describes the equilibrium state of binding, ligand binding kinetics and thermodynamics provide a more dynamic picture of the drug-receptor interaction. frontiersin.org Kinetics involves the rate at which a drug associates with its receptor (the "on-rate" or kon) and dissociates from it (the "off-rate" or koff). nih.gov These parameters can significantly influence a drug's efficacy and duration of action in ways not captured by affinity alone. nih.gov

Thermodynamic analysis, often performed using techniques like isothermal titration calorimetry, determines the enthalpic (ΔH) and entropic (ΔS) changes upon binding. nih.gov This reveals the driving forces of the interaction, such as whether it is primarily driven by hydrogen bonds or hydrophobic interactions. mdpi.com These detailed kinetic and thermodynamic properties are crucial for rational drug design. frontiersin.orgplos.org However, specific experimental data detailing the binding kinetics and thermodynamics of this compound with adrenergic receptors are not extensively documented in publicly available literature.

Post-Receptor Signaling Pathways Modulation

As a G protein-coupled receptor antagonist, this compound exerts its effects by blocking the downstream signaling cascades that are normally initiated by endogenous agonists.

Adrenergic receptors transduce extracellular signals by coupling to heterotrimeric G proteins. nih.gov The specific G protein activated depends on the receptor subtype:

α1-receptors primarily couple to Gq proteins. guidetopharmacology.orgwikipedia.org

α2-receptors couple to Gi proteins. guidetopharmacology.org

β-receptors (β1, β2, and β3) predominantly couple to Gs proteins. guidetopharmacology.orgguidetopharmacology.org

Agonist binding induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the G protein's α subunit, leading to its activation and dissociation from the βγ subunit. acs.org As an antagonist, Primidolol binds to the receptor but does not induce this activating conformational change. Instead, it occupies the binding site, thereby preventing agonists from binding and initiating G protein activation.

The activation of G proteins triggers the production of intracellular second messengers, which amplify the initial signal. wikipedia.org The type of second messenger is determined by the G protein involved.

Gs-protein (β-receptor) pathway : The Gs alpha subunit activates the enzyme adenylyl cyclase, which synthesizes cyclic adenosine (B11128) monophosphate (cAMP) from ATP. medchemexpress.comlibretexts.org cAMP then acts as a second messenger, activating protein kinase A (PKA) and other effectors. nih.gov By blocking β-receptors, Primidolol prevents agonist-induced activation of Gs and the subsequent rise in intracellular cAMP. medchemexpress.comoup.com

Gi-protein (α2-receptor) pathway : The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in cAMP levels. guidetopharmacology.org Primidolol's antagonism at α2-receptors would block this inhibitory signal, thereby preventing the agonist-mediated decrease in cAMP.

Gq-protein (α1-receptor) pathway : The Gq alpha subunit activates phospholipase C (PLC). wikipedia.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orglibretexts.org IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). libretexts.org By blocking α1-receptors, Primidolol inhibits this entire cascade, preventing the generation of IP3, DAG, and the subsequent rise in intracellular calcium.

Enzyme Activity Modulation (e.g., Adenylate Cyclase)

There is no specific information available in the reviewed literature detailing the modulatory effects of this compound on the activity of enzymes such as adenylate cyclase. Beta-adrenergic receptor antagonists as a class can influence adenylate cyclase activity, typically by blocking the G-protein coupled signaling cascade initiated by catecholamines. This antagonism prevents the activation of adenylate cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). However, specific studies quantifying the impact of this compound on adenylate cyclase activity have not been identified.

Cellular Pharmacodynamic Responses in In Vitro Models

Detailed cellular pharmacodynamic studies for this compound in various in vitro models appear to be limited or not published in accessible literature.

Receptor Occupancy and Functional Antagonism in Cell Lines

Specific data from radioligand binding assays or functional assays to determine the receptor occupancy (Kd or Ki values) and functional antagonism (pA2 or Kb values) of this compound at beta-adrenergic receptors in cultured cell lines are not available in the public domain. Such studies are crucial for characterizing the affinity and potency of a beta-blocker at its target receptors.

Assessment of Intrinsic Sympathomimetic Activity (ISA) in Isolated Tissues

The intrinsic sympathomimetic activity (ISA) of a beta-blocker refers to its ability to weakly stimulate the beta-adrenergic receptor in the absence of an agonist. This property is typically assessed in isolated tissue preparations, such as guinea pig atria or tracheal strips. No studies were found that specifically investigated the ISA of this compound in such models. Therefore, it is not possible to classify this compound as a pure antagonist or a partial agonist based on currently available preclinical data.

Preclinical Pharmacokinetics and Metabolism Studies

Absorption and Distribution in Animal Models

No specific data from preclinical studies detailing the absorption and distribution of Primidolol (B1678104) hydrochloride in animal models could be located. Such studies would typically investigate the rate and extent of absorption from the site of administration and the subsequent distribution of the compound and its metabolites into various tissues and organs.

Metabolic Pathways and Metabolite Identification in Non-Human Species

Information on the metabolic pathways of Primidolol hydrochloride and the identification of its metabolites in any non-human species is not publicly documented. These studies are crucial for understanding how the parent compound is transformed by the body, which can influence both its efficacy and its potential for toxicity. Identifying the enzymes involved and the structure of the resulting metabolites is a key component of preclinical evaluation.

Excretion Profiles and Clearance Mechanisms in Preclinical Subjects

There is no available data describing the excretion profiles or clearance mechanisms of this compound in preclinical subjects. These investigations would normally quantify the routes of elimination (e.g., renal or fecal) and determine the rate at which the compound is cleared from the body. A carcinogenicity study conducted in mice involved administering this compound in the diet for 18 months, but the study's focus was on toxicological endpoints rather than pharmacokinetic profiling. nih.gov

Structure Activity Relationship Sar and Computational Studies

Identification of Key Structural Determinants for Adrenergic Receptor Binding

The binding of beta-blockers like Primidolol (B1678104) to adrenergic receptors is dictated by specific structural features. The general pharmacophore for many beta-adrenergic antagonists consists of an aromatic ring linked to a propanolamine (B44665) side chain.

Key structural components essential for binding include:

The Aryloxypropanolamine Moiety : This is a hallmark of many beta-blockers. The aryloxy group (an aromatic ring connected to an oxygen atom) and the propanolamine side chain are crucial for receptor affinity. physiology.org Primidolol's structure, which includes a 2-methylphenoxy group linked to a propanolamine backbone, fits this profile. wikipedia.org

The Secondary Amine : The nitrogen atom in the side chain, which is protonated at physiological pH, forms a critical ionic bond or salt bridge with a conserved aspartate residue (Asp-113 in transmembrane helix 3) within the receptor's binding pocket. pnas.orgnih.gov This interaction is a primary anchor for the ligand to the receptor. nih.gov

The Hydroxyl Group : The hydroxyl group on the propanolamine side chain is essential for high-affinity binding. It typically forms a hydrogen bond with another conserved residue, such as an asparagine or serine, in the binding site (e.g., Asn-293). pnas.orgnih.gov

The Aromatic Ring : The aromatic portion of the molecule engages in hydrophobic and van der Waals interactions with non-polar amino acid residues in a pocket formed by the transmembrane helices of the receptor. nih.gov In Primidolol, this is the 2-methylphenoxy group. wikipedia.org

The N-Substituent : The nature of the substituent on the amine influences the drug's properties, including its selectivity for β1 versus β2 receptors and whether it acts as an antagonist or partial agonist. oup.com Primidolol possesses a more complex substituent: an ethyl-5-methylpyrimidine-2,4-dione group. wikipedia.org This large group significantly influences its interaction profile.

Correlation of Structural Modifications with Pharmacological Activity and Selectivity

The pharmacological profile of a beta-blocker is fine-tuned by modifying its basic structure. openaccessjournals.com Structure-activity relationship (SAR) studies on beta-blockers have established several key principles that also apply to Primidolol.

Aromatic Ring Substitution : Modifications to the aromatic ring can alter a compound's potency and selectivity. For instance, the position and nature of substituents on the phenyl ring influence β1/β2 selectivity.

Side Chain Modification : The ethanolamine (B43304) side chain is critical. The (S)-enantiomer of aryloxypropanolamine beta-blockers is typically more active than the (R)-enantiomer. The hydroxyl group on this chain is vital for activity.

Amine Substituents : The size and character of the group attached to the amine nitrogen are major determinants of selectivity and intrinsic sympathomimetic activity (ISA). oup.com Large, bulky substituents often favor β2-selectivity, while others can confer partial agonist activity. Primidolol is classified as a dual-acting α/β-blocker, and its complex N-substituent is a key contributor to this dual activity profile. ias.ac.inmedchemexpress.com Molecular dynamics simulations on Primidolol and other dual-acting blockers have been used to identify distinct pharmacophores for α and β activity. ias.ac.in

The relationship between stereoisomerism and blocking activity is a critical aspect for many beta-blockers. ias.ac.in For many compounds in this class, a specific activity (α or β) is associated with a particular stereoisomer. ias.ac.in

Computational Modeling and Molecular Docking for Binding Mode Prediction

Computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting how ligands like Primidolol bind to their receptor targets and for understanding the dynamics of these interactions. nih.govcrsp.dzcerist.dz These methods allow for the rapid evaluation of drug-target interactions and the prediction of binding affinities. crsp.dz

Molecular docking studies have been performed to assess the binding of various compounds to adrenergic receptors. nih.govcrsp.dz In one study screening FDA-approved drugs for potential interaction with the TrkA kinase, Primidolol was evaluated. nih.gov The docking process involves generating a grid representing the receptor's binding site and then fitting ligand conformations into this site, ranked by a scoring function. nih.gov

Table 1: Molecular Docking Scores for Selected Compounds Against TrkA

Data sourced from a study on allosteric inhibition of tropomyosin-receptor kinase A. nih.gov

Following docking, the specific interactions between the ligand and receptor are analyzed. cerist.dz For beta-blockers, this involves identifying the key amino acid residues involved in binding.

Common interactions for adrenergic receptor ligands include:

Salt Bridge : A salt bridge forms between the protonated amine of the ligand and the carboxylic acid of a conserved aspartate residue (D121 or equivalent). plos.org

Hydrogen Bonding : The beta-amino alcohol group of the ligand forms hydrogen bonds with the same aspartate residue. plos.org The catecholamine hydroxyls of agonists often interact with serine residues on transmembrane helix 5. nih.gov While antagonists like Primidolol lack the catechol group, their core structure still relies on key hydrogen bonds to anchor within the binding site. pnas.org

Hydrophobic Interactions : The aromatic ring of the ligand fits into a hydrophobic pocket, interacting with residues like F6.51 and F6.52. nih.gov

Molecular dynamics simulations have been conducted on Primidolol and six other dual-acting α,β-blockers to identify common conformations and build pharmacophore models for both α and β activity. ias.ac.inresearchgate.net These simulations track the movement of the molecule over time, providing insight into stable conformations and interaction patterns. ias.ac.in

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. ucl.ac.uk

The process involves:

Data Set Assembly : A series of structurally related compounds with measured biological activity (e.g., Primidolol and its analogs) is compiled.

Descriptor Calculation : Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series.

Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to build an equation linking the descriptors to the biological activity. ucl.ac.uk

Model Validation : The model's predictive power is tested using techniques like cross-validation or by using an external set of compounds not included in the model development. raco.cat

QSAR models can provide valuable insights into which structural features are most important for a desired pharmacological effect, guiding the design of more potent and selective drugs. openaccessjournals.comresearchgate.net For a series of adrenergic blockers, QSAR can help elucidate the specific contributions of different structural fragments to α- and β-blocking activity. ias.ac.in

Table of Compounds Mentioned

Advanced Analytical Techniques for Primidolol Hydrochloride Research

Chromatographic Methods for Quantitative Analysis in Biological Matrices

Chromatographic techniques are indispensable for the separation and quantification of primidolol (B1678104) hydrochloride and its metabolites from complex biological samples such as plasma, serum, and urine. researchgate.netal-makkipublisher.com These methods offer high selectivity and sensitivity, which are essential for pharmacokinetic and metabolic studies. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical research due to its robustness and versatility. researchgate.netijsrtjournal.com For the analysis of primidolol hydrochloride, reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing a C18 column. mdpi.comnih.govnih.gov

Method development for HPLC analysis involves the careful optimization of several parameters to achieve the desired separation and detection. al-makkipublisher.commdpi.com A mobile phase, typically consisting of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, is used to elute the compound from the column. mdpi.comnih.govnih.gov The pH of the mobile phase and the gradient or isocratic elution profile are critical factors that are adjusted to obtain sharp, well-resolved peaks. mdpi.comonlinepharmacytech.info Detection is most commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. nih.govnih.gov

Sample preparation is a critical step to remove interferences from the biological matrix. researchgate.net Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are frequently used to isolate the analyte of interest before HPLC analysis. researchgate.netal-makkipublisher.comonlinepharmacytech.info The choice of sample preparation technique depends on the nature of the biological matrix and the concentration of the analyte. onlinepharmacytech.info

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical Value/ConditionSource
Column C18 mdpi.comnih.govnih.gov
Mobile Phase Acetonitrile/Methanol and Phosphate Buffer mdpi.comnih.govnih.gov
Detection UV nih.govnih.gov
Sample Preparation Protein Precipitation, LLE, SPE researchgate.netal-makkipublisher.comonlinepharmacytech.info

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

For the identification and quantification of this compound metabolites, the coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard. nih.govnih.gov LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting and identifying metabolites that are often present at very low concentrations. nih.govijpras.com

In LC-MS analysis, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like primidolol and its metabolites. nih.gov The mass spectrometer can be operated in full-scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of specific metabolites. plos.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of the elemental composition of unknown metabolites. ijpras.com Tandem mass spectrometry (MS/MS) is used to fragment the parent metabolite ions, and the resulting fragmentation pattern provides valuable structural information for identification. nih.govthermofisher.com

The data generated from LC-MS experiments can be complex, and specialized software is often used for data processing, including peak detection, alignment, and metabolite identification through database searching. lcms.cz

Table 2: LC-MS Techniques for Metabolite Analysis

TechniqueApplication in Primidolol Metabolite AnalysisSource
LC-MS Separation and detection of metabolites in biological samples. nih.govnih.gov
High-Resolution MS (HRMS) Accurate mass measurement for elemental composition determination. ijpras.com
Tandem MS (MS/MS) Structural elucidation through fragmentation analysis. nih.govthermofisher.com
Multiple Reaction Monitoring (MRM) Targeted and highly sensitive quantification of known metabolites. plos.org

Spectroscopic Approaches for Structural Elucidation and Purity Determination

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. beilstein-journals.orgnih.gov

In ¹H NMR spectra, the chemical shifts, integration values, and coupling patterns of the proton signals provide information about the different types of protons and their neighboring atoms. beilstein-journals.orgthermofisher.com For instance, the aromatic protons will appear in a distinct region of the spectrum compared to the aliphatic protons in the side chain. thermofisher.com Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity between protons and carbons, further aiding in the complete structural assignment. nih.gov The chemical shifts in ¹³C NMR can differentiate between the various carbon environments within the molecule. nih.govbhu.ac.in For example, the carbons of the aromatic ring, the ether linkage, and the pyrimidinedione ring will each have characteristic chemical shifts. researchgate.net

Mass Spectrometry (MS) for Compound Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the identity of this compound. beilstein-journals.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound with a high degree of confidence. beilstein-journals.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under specific ionization conditions, the this compound molecule will break apart into characteristic fragment ions. By analyzing these fragments, it is possible to deduce the connectivity of the different parts of the molecule, thus confirming its structure. wikipedia.org

Bioanalytical Method Development and Validation in Research Settings

The development and validation of bioanalytical methods are critical to ensure the reliability and accuracy of data generated in research studies. onlinepharmacytech.infonih.gov Regulatory bodies provide guidelines that outline the parameters that need to be assessed during method validation. pmda.go.jpeuropa.eu

A full validation of a bioanalytical method typically includes the evaluation of the following parameters: pmda.go.jp

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govjapsonline.com

Accuracy: The closeness of the measured value to the true value. nih.goveuropa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.goveuropa.eu

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. al-makkipublisher.comnih.gov

Recovery: The extraction efficiency of the analytical method. nih.govresearchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.govjapsonline.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Partial validation is performed when minor changes are made to a previously validated method, while cross-validation is conducted to compare results from two different methods. pmda.go.jp Thorough documentation of all validation experiments and results is essential for regulatory compliance and for ensuring the integrity of the research data. nih.gov

Table 3: Key Parameters for Bioanalytical Method Validation

ParameterDescriptionSource
Selectivity/Specificity Differentiates analyte from other sample components. nih.govjapsonline.com
Accuracy Closeness of measured value to the true value. nih.goveuropa.eu
Precision Reproducibility of the measurement. nih.goveuropa.eu
Linearity Proportionality of signal to analyte concentration. mdpi.comnih.gov
LOD/LOQ Lowest detectable and quantifiable concentrations. al-makkipublisher.comnih.gov
Recovery Efficiency of analyte extraction. nih.govresearchgate.net
Stability Analyte stability under various conditions. nih.govjapsonline.com
Robustness Method's resistance to small variations. nih.gov

Preclinical Therapeutic Potential and Research Applications

Investigations in Animal Models of Disease (Excluding Human Clinical Outcomes)

Preclinical research using animal models has been instrumental in characterizing the biological activities of Primidolol (B1678104). These studies have provided foundational knowledge regarding its effects, particularly on the cardiovascular system, and have explored its potential in other areas.

Primidolol has been identified in preclinical research as an α/β-adrenergic receptor blocker with antihypertensive activity. medchemexpress.com Research in animal models, such as rats and dogs, is a standard approach for evaluating the hemodynamic effects of such compounds before clinical consideration. frontiersin.orgnih.gov These models are crucial for understanding how substances affect cardiovascular parameters like heart rate, blood pressure, and cardiac output. frontiersin.orgnih.gov While specific, detailed preclinical cardiovascular data for Primidolol in animal models is not extensively published in the provided results, its classification as a dual α/β-adrenoceptor blocker suggests its mechanism involves modulating the effects of catecholamines on the heart and blood vessels. nih.gov The development of heart-on-a-chip systems and the use of various animal models, from rodents to larger animals like pigs and sheep, represent the evolving landscape of preclinical cardiovascular research, aiming to better mimic human physiology and disease. rsc.orgfrontiersin.orgmdpi.com

The general mechanism for beta-blockers in hypertension involves reducing cardiac output. cvpharmacology.com The addition of alpha-blockade contributes to vasodilation, which can also lower blood pressure. The combined action is a key area of investigation in preclinical models. The table below outlines typical parameters assessed in preclinical cardiovascular studies using animal models.

| Electrocardiogram (ECG) | Records the electrical activity of the heart to detect any changes in rhythm or conduction. | Dogs, Non-human primates |

This table is a generalized representation of preclinical cardiovascular research and not specific to Primidolol hydrochloride.

Beyond its cardiovascular profile, Primidolol has been noted for its potential antibacterial and antioxidant properties in non-clinical settings. medchemexpress.com Some research indicates it was derived from Parmotrema perlatum, a type of lichen, and subsequently investigated for these activities. medchemexpress.com The investigation of natural products and their derivatives for antimicrobial and antioxidant effects is a significant area of pharmaceutical research. zsmu.edu.ua

The dual properties of compounds—acting as both antioxidants and pro-oxidants—are of increasing interest, as this balance can influence therapeutic outcomes. nih.gov Various in vitro methods are employed to assess these activities. For instance, antioxidant potential can be evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, while antibacterial activity is often determined by measuring the minimum inhibitory concentration (MIC) against various bacterial strains. semanticscholar.orgnih.gov Research has shown that other compounds with pyrimidine (B1678525) structures, a feature of Primidolol, can exhibit a range of biological activities, including antibacterial and antioxidant effects. semanticscholar.org

The role of the adrenergic system in modulating neuroinflammation is an active area of research. nih.gov Studies have suggested that beta-adrenergic signaling can have anti-inflammatory effects in the central nervous system. nih.govplos.org Consequently, the use of beta-blockers has been explored in models of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Research in mouse models of Alzheimer's has shown that chronic administration of a non-selective beta-blocker like propranolol (B1214883) can potentiate neuroinflammation. nih.govresearchgate.net Conversely, activation of the β1-adrenergic receptor may produce neuroprotective effects. plos.org While the broader class of beta-adrenergic antagonists has been investigated in this context, specific preclinical studies focusing on this compound's effects on neuroinflammation are not detailed in the available search results.

Comparative Preclinical Pharmacological Profiles with Other Adrenergic Modulators

Primidolol is classified as a beta-adrenergic receptor antagonist, a class of drugs with multiple generations and varying properties. wikipedia.orgrevespcardiol.org Its profile as a combined α/β blocker places it in a category with other vasodilating beta-blockers, such as carvedilol (B1668590) and labetalol (B1674207). cambridge.org This contrasts with non-selective beta-blockers like propranolol (which blocks β1 and β2 receptors) and cardioselective beta-blockers like metoprolol (B1676517) and atenolol (B1665814) (which primarily block β1 receptors). revespcardiol.orgcambridge.org

Preclinical studies are essential for differentiating the pharmacological profiles of these agents. For example, in vitro and in vivo models are used to determine receptor selectivity, intrinsic sympathomimetic activity (ISA), and effects on second messenger systems like cyclic AMP (cAMP). nih.govnih.gov The blockade of α1-adrenoceptors by compounds like Primidolol is expected to produce vasodilation, an effect not seen with traditional non-selective or cardioselective beta-blockers. cvpharmacology.com

The table below provides a comparative overview of different classes of beta-adrenergic modulators based on their receptor activity, which is typically characterized in preclinical studies.

Table 2: Comparative Preclinical Receptor Profiles of Adrenergic Antagonists

Class Example Compound(s) Primary Receptor Action (Preclinical Characterization) Additional Properties
Non-Selective β-Blocker Propranolol nih.gov Blocks β1 and β2 receptors No intrinsic sympathomimetic activity (ISA)
Cardioselective β1-Blocker Metoprolol, Atenolol cambridge.org Selectively blocks β1 receptors over β2 Lower risk of bronchoconstriction compared to non-selective agents
Combined α/β-Blocker Labetalol, Carvedilol cambridge.org Blocks β1, β2, and α1 receptors Vasodilatory effects due to α1-blockade

| Partial Agonist | Xamoterol plos.org | Partial agonist at β1 receptors | Provides low-level stimulation while blocking potent agonists |

Primidolol is characterized as an α/β-adrenergic receptor blocker, placing it in a similar category to Labetalol and Carvedilol.

Role as a Research Tool in Adrenergic System Investigations

Compounds with specific receptor affinities are invaluable tools in pharmacological research. Adrenergic modulators are used to investigate the physiological and pathological roles of the sympathetic nervous system. nih.gov Primidolol, with its dual α/β-adrenoceptor blocking properties, can be utilized as a research tool to explore the combined effects of alpha and beta receptor blockade in various experimental systems. medchemexpress.com

For instance, in studies of cardiovascular hemodynamics, a compound like Primidolol could be used to differentiate the contributions of α- and β-adrenergic stimulation to blood pressure control in animal models. frontiersin.org Furthermore, subtype-selective antagonists are critical for dissecting the specific functions of different adrenoceptor subtypes (e.g., α1, α2, β1, β2, β3) in cellular signaling pathways. nih.govresearchgate.net The development of novel, functionally selective ligands for adrenergic receptors remains a key goal, as these molecules can help to elucidate the complex mechanisms of G protein-coupled receptor signaling and identify new therapeutic targets. plos.orgnih.gov

Future Directions and Emerging Research Avenues

Unexplored Receptor Interactions and Off-Target Pharmacology (Preclinical)

Future preclinical research on Primidolol (B1678104) Hydrochloride should focus on a systematic evaluation of its interactions with a wider range of receptors beyond its known beta-adrenergic targets. Many drugs exhibit promiscuous binding, interacting with multiple biological targets, which can lead to both therapeutic benefits and adverse effects. mdpi.com Investigating these off-target interactions is crucial for a complete understanding of Primidolol Hydrochloride's mechanism of action.

A comprehensive in vitro secondary pharmacology screening against a broad panel of receptors, ion channels, and enzymes could identify previously unknown molecular targets. nih.gov This approach may reveal why some beta-blockers show varied clinical effects despite similar primary targets. For instance, the lipophilic properties of some beta-blockers may allow them to bind to various protein cavities, contributing to their off-target activities. mdpi.com Understanding the kinetic binding properties, in addition to affinity, may also explain subtype selectivity and potential off-target effects. nih.gov

Table 1: Potential Areas for Preclinical Off-Target Investigation of this compound

Target Class Examples Rationale for Investigation
G-Protein Coupled Receptors (GPCRs) Serotonin receptors, Dopamine receptors To identify potential neurological or psychiatric off-target effects.
Ion Channels hERG, Calcium channels, Sodium channels To assess potential cardiovascular liabilities not related to beta-blockade.
Enzymes Kinases, Phosphodiesterases To uncover novel signaling pathways modulated by the compound.

| Nuclear Receptors | Glucocorticoid receptor, Progesterone receptor | To investigate potential endocrine-related off-target effects. nih.gov |

Development of Novel Analogs with Enhanced Preclinical Profiles

The development of novel analogs of this compound presents a significant opportunity to improve its therapeutic index. The goal of a lead optimization phase in drug discovery is to modify a chemical structure to enhance desired properties while minimizing undesirable ones. nih.gov For this compound, this could involve synthesizing derivatives with greater cardioselectivity, reduced off-target activity, or improved pharmacokinetic properties.

One promising direction is the development of radiolabeled analogs for use in molecular imaging. For example, an analog of the beta-blocker practolol, AMI9, has been developed and labeled with radioactive iodine to visualize myocardial β-adrenoceptor density. nih.gov A similar approach with a Primidolol analog could provide a valuable tool for preclinical research and potentially for future clinical diagnostics. Another strategy could be the creation of prodrugs designed to cross the blood-brain barrier, which could then be cleaved by tissue esterases to release the active drug, potentially opening up new therapeutic applications. researchgate.net

Table 2: Potential Strategies for the Development of this compound Analogs

Strategy Objective Preclinical Assessment
Chemical Modification of Side Chains Enhance β1-selectivity, reduce β2-mediated side effects. In vitro receptor binding assays (e.g., KD, Bmax), functional assays in isolated tissues.
Isotopic Labeling (e.g., with 11C or 18F) Develop a PET tracer for imaging β-adrenoceptors. In vivo biodistribution studies in animal models, PET imaging studies.
Conjugation with Targeting Moieties Target specific tissues or cell types to increase efficacy and reduce systemic exposure. Cellular uptake studies, in vivo efficacy studies in disease models.

| Development of "Soft" Drugs | Design analogs that are rapidly metabolized to inactive forms after exerting their therapeutic effect. | Metabolic stability assays, pharmacokinetic studies. |

Integration of Omics Technologies in Preclinical Studies

The application of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful, systems-level approach to understanding the preclinical pharmacology of this compound. mdpi.combiobide.com These technologies can provide comprehensive insights into the molecular mechanisms of action, identify biomarkers of response and toxicity, and help to elucidate the biological pathways affected by the drug. mdpi.comnih.gov

Proteomics and metabolomics can be particularly valuable for identifying the molecular targets and off-targets of beta-blockers and for understanding the mechanisms behind their adverse effects. nih.gov For instance, transcriptomics can reveal changes in gene expression that may signal drug-induced toxicity. mdpi.com Integrating multi-omics data can help develop predictive models for treatment outcomes and patient responses. biobide.com

Table 3: Application of Omics Technologies in Preclinical Studies of this compound

Omics Technology Potential Application Expected Outcome
Transcriptomics (RNA-Seq) Analyze changes in gene expression in cardiac and other tissues following drug administration. Identification of pathways modulated by this compound, potential biomarkers of efficacy or toxicity. mdpi.com
Proteomics (Mass Spectrometry) Identify protein interaction partners and changes in protein expression and post-translational modifications. Deconvolution of drug targets and off-targets, understanding of downstream signaling effects. nih.gov
Metabolomics (NMR, Mass Spectrometry) Profile changes in endogenous metabolites in biofluids and tissues. Mechanistic and toxicological analysis, identification of metabolic biomarkers of drug response. nih.gov

| Genomics (GWAS in animal models) | Identify genetic variants associated with differential responses to the drug. | Understanding of pharmacogenomic factors influencing efficacy and safety. |

Addressing Gaps in Preclinical Understanding of this compound

A significant gap in the preclinical understanding of this compound is the lack of a comprehensive characterization using modern pharmacological and toxicological methods. Much of the publicly available data stems from older studies. Future research should aim to fill this "translational gap" between basic preclinical findings and clinical utility. nih.gov

A key challenge in translational research is that a single preclinical model often fails to replicate the complexity of human disease. nih.gov Therefore, a combination of in vitro and in vivo models should be employed. There is also a need for studies with more robust and reproducible study designs that can be better extrapolated to the clinical setting. nih.gov A thorough investigation into its ADME (absorption, distribution, metabolism, and excretion) properties using modern techniques would also be beneficial.

Table 4: Key Gaps and Proposed Preclinical Studies for this compound

Identified Gap Proposed Preclinical Study Objective
Limited Off-Target Profiling High-throughput screening against a broad panel of receptors and enzymes. To build a comprehensive off-target profile and predict potential side effects.
Lack of Mechanistic Insight Integrated multi-omics studies in relevant cell and animal models. To elucidate the molecular mechanisms of action beyond beta-blockade.
Absence of Modern Safety Pharmacology Comprehensive safety pharmacology studies assessing cardiovascular, respiratory, and central nervous system effects. To provide a modern assessment of the drug's safety profile.

| Poorly Characterized Metabolites | In-depth metabolite identification and characterization studies. | To determine if metabolites contribute to the therapeutic effect or to toxicity. |

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of Primidolol hydrochloride during synthesis and quality control?

  • Methodological Answer : Thin-layer chromatography (TLC) is recommended for detecting related substances. Prepare a sample solution (0.10 g in 10 mL chloroform) and a diluted standard solution (1:100 dilution). Spot 10 µL of each on a silica gel plate, develop using a solvent mixture (e.g., 1,2-dichloroethane:methanol:water:formic acid = 56:24:1:1), and analyze under UV light (254 nm). Impurity spots should not exceed the intensity of the standard solution. Additionally, measure loss on drying (≤0.5% at 105°C for 4 hours) and residue on ignition (≤0.10%) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are preferred for pharmacokinetic studies. Validate methods using FDA guidelines for parameters like linearity, accuracy, and precision. For extended-release formulations, refer to FDA-prescribed protocols for dissolution testing and bioavailability assessment .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

  • Methodological Answer : Conduct hazard assessments using Safety Data Sheets (SDS). Store in tightly sealed containers, avoid incompatible materials (e.g., strong oxidizers), and use personal protective equipment (PPE) including gloves and lab coats. Document training on emergency procedures and decontamination protocols. Deviations from standard operating procedures (SOPs) require approval from the Principal Investigator .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental risk assessment data for this compound?

  • Methodological Answer : Evaluate adsorption coefficients (Kd and Koc) using batch equilibrium tests under standardized pH and temperature conditions. Compare results against regulatory thresholds (e.g., EMA/CHMP guidelines). For discrepancies, conduct meta-analyses accounting for variables like soil organic carbon content or experimental design differences (e.g., free base vs. hydrochloride salt forms) .

Q. What pharmacokinetic parameters should be prioritized when evaluating this compound’s bioavailability in preclinical models?

  • Methodological Answer : Focus on area under the curve (AUC), maximum concentration (Cmax), half-life (t½), and volume of distribution (Vd). Use compartmental modeling to assess absorption kinetics. For interspecies extrapolation, apply allometric scaling principles and validate with in vitro assays (e.g., hepatocyte stability tests) .

Q. How should researchers formulate a PICOT-based research question for clinical trials investigating this compound’s efficacy?

  • Methodological Answer : Structure the question using Population (e.g., adults with hypertension), Intervention (Primidolol dosage), Comparison (placebo or standard therapy), Outcome (blood pressure reduction), and Timeframe (12 weeks). Align with FDA-approved endpoints and reference peer-reviewed literature for outcome validity .

Q. What protocols are recommended for preparing and storing stable stock solutions of this compound?

  • Methodological Answer : Prepare stock solutions in inert solvents (e.g., acetonitrile or methanol) at concentrations ≤10 mM. Aliquot into sealed vials and store at -20°C. Avoid freeze-thaw cycles exceeding three repetitions. For long-term stability, conduct accelerated degradation studies under varying pH and temperature conditions .

Q. What ethical considerations are critical when designing human studies involving this compound?

  • Methodological Answer : Obtain Institutional Review Board (IRB) approval and document informed consent. Define inclusion/exclusion criteria (e.g., comorbidities, concomitant medications) and consult specialists (e.g., cardiologists) for risk mitigation. Adhere to NIH guidelines for preclinical-to-clinical translation, including dose-escalation protocols .

Data Contradiction Analysis

Q. How can researchers address variability in reported therapeutic thresholds for this compound?

  • Methodological Answer : Perform sensitivity analyses using aggregated clinical data. Stratify results by patient demographics (age, renal function) and assay methodologies (e.g., ELISA vs. LC-MS). Use Bayesian statistics to model uncertainty and identify confounding factors (e.g., drug-drug interactions) .

Methodological Frameworks

  • Environmental Risk Assessment : Follow EMA/CHMP guidelines for aquatic toxicity testing, including acute Daphnia magna and algal growth inhibition assays .
  • Clinical Trial Design : Use CONSORT guidelines for randomized controlled trials (RCTs) and register protocols in public databases (e.g., ClinicalTrials.gov ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.